5-O-methylcelebixanthone
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Overview
Description
5-O-methylcelebixanthone is a member of the class of xanthones that is 9H-xanthen-9-one substituted by hydroxy groups at positions 3 and 8, methoxy groups at position 2 and 4 and a prenyl group at position 1. A methyl ether derivative of celebixanthone, it is isolated from the roots of Cratoxylum cochinchinense and exhibits antimalarial activities. It has a role as a metabolite and an antimalarial. It is an aromatic ether, a polyphenol and a member of xanthones. It derives from a celebixanthone.
Scientific Research Applications
Antimalarial and Cytotoxic Properties
5-O-methylcelebixanthone, along with other compounds, was isolated from the roots of Cratoxylum cochinchinense. This compound demonstrated notable antimalarial activity against Plasmodium falciparum. Additionally, it showed cytotoxic activity against certain human cancer cell lines, highlighting its potential in antimalarial and cancer research (Laphookhieo et al., 2006).
Biochemical and Cellular Studies
Other research focusing on similar xanthone derivatives has provided insights into cellular mechanisms and biochemical interactions. For instance, studies involving methylcellulose and its effects on silk fibroin hydrogel formation and drug release behavior can offer indirect insights into how xanthone derivatives might interact in complex biological systems (Park et al., 2013).
Pharmacological Effects on DNA Methylation
Research on similar compounds like 5-aza-2'-deoxycytidine has shown effects on DNA methylation, which could provide a theoretical framework for understanding the potential mechanisms through which this compound might exert its effects at a molecular level (Jüttermann et al., 1994).
Considerations in Drug Design
The chemical structure and properties of this compound may inform drug design and development. Studies on other xanthones have explored their cytotoxic activities against various human tumor cell lines, which could be relevant to the application of this compound in cancer therapy (Pornpakakul et al., 2006).
Properties
Molecular Formula |
C20H20O6 |
---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
3,8-dihydroxy-2,4-dimethoxy-1-(3-methylbut-2-enyl)xanthen-9-one |
InChI |
InChI=1S/C20H20O6/c1-10(2)8-9-11-14-16(22)15-12(21)6-5-7-13(15)26-19(14)20(25-4)17(23)18(11)24-3/h5-8,21,23H,9H2,1-4H3 |
InChI Key |
AIBPYVNEBSHOCZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCC1=C2C(=C(C(=C1OC)O)OC)OC3=CC=CC(=C3C2=O)O)C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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